molecular formula C11H12N2O3S B2497208 6,7-dimethoxy-2-(methylthio)quinazolin-4(3H)-one CAS No. 1527466-89-2

6,7-dimethoxy-2-(methylthio)quinazolin-4(3H)-one

Cat. No.: B2497208
CAS No.: 1527466-89-2
M. Wt: 252.29
InChI Key: UNZWULYBJQRMJO-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-2-(methylthio)quinazolin-4(3H)-one is a chemical compound with the molecular formula C11H12N2O3S It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-2-(methylthio)quinazolin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6,7-dimethoxyquinazoline and methylthiol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction mixture is heated to a specific temperature, usually around 80-100°C, to facilitate the formation of the desired product.

    Catalysts: Catalysts such as palladium or copper may be used to enhance the reaction rate and yield.

    Purification: The crude product is purified using techniques like recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of continuous flow reactors and advanced purification techniques can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-2-(methylthio)quinazolin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinazoline ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction temperature0-25°C.

    Reduction: Lithium aluminum hydride, sodium borohydride; reaction temperature-10-25°C.

    Substitution: Alkyl halides, acyl chlorides; reaction temperature25-80°C.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol, amine derivatives.

    Substitution: Alkylated or acylated quinazoline derivatives.

Scientific Research Applications

6,7-Dimethoxy-2-(methylthio)quinazolin-4(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-2-(methylthio)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.

    Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxyquinazoline: A precursor in the synthesis of 6,7-dimethoxy-2-(methylthio)quinazolin-4(3H)-one.

    2-Methylthioquinazoline: Shares the methylthio group but lacks the dimethoxy substituents.

    4(3H)-Quinazolinone: The core structure without the dimethoxy and methylthio groups.

Uniqueness

This compound is unique due to the presence of both dimethoxy and methylthio groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

6,7-dimethoxy-2-methylsulfanyl-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3S/c1-15-8-4-6-7(5-9(8)16-2)12-11(17-3)13-10(6)14/h4-5H,1-3H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNZWULYBJQRMJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)NC(=N2)SC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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